REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].CO.[Br:15]Br>C(O)(=O)C.S([O-])([O-])(=O)=S.[Na+].[Na+]>[NH2:1][C:2]1[C:3]([CH3:12])=[C:4]([C:9]([Br:15])=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6] |f:4.5.6|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)OC)C=CC1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
the organic solvent was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residual aqueous solution was diluted with saturated aqueous sodium hydrogen carbonate solution
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→20/80)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=O)OC)C(=CC1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.66 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |